4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
Potent inhibitor of phospholipases; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
134531-42-3
VCID:
VC0006043
InChI:
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)
SMILES:
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
Molecular Formula:
C27H36N2O6
Molecular Weight:
428.6 g/mol
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
CAS No.: 134531-42-3
Cat. No.: VC0006043
Molecular Formula: C27H36N2O6
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent inhibitor of phospholipases; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 134531-42-3 |
| Molecular Formula | C27H36N2O6 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) |
| Standard InChI Key | JWNUBAIGCVTLMJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |
| Canonical SMILES | CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator